molecular formula C24H25N3O7S B2649740 diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-56-7

diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2649740
CAS No.: 864926-56-7
M. Wt: 499.54
InChI Key: GJQJHJJNQSRFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thienopyridine Derivatives

Thienopyridines, a class of heterocyclic compounds combining thiophene and pyridine rings, have been integral to medicinal chemistry since the mid-20th century. The first clinically significant thienopyridine, ticlopidine , was patented in 1973 and approved in 1978 as an antiplatelet agent targeting adenosine diphosphate (ADP) receptor inhibition. Its discovery marked a paradigm shift in cardiovascular therapeutics, demonstrating the potential of thienopyridines to modulate platelet aggregation more effectively than aspirin in certain populations. Early structural modifications focused on optimizing the thiophene-pyridine fusion to enhance pharmacokinetic properties, leading to derivatives like clopidogrel, which superseded ticlopidine due to improved safety profiles.

The structural evolution of thienopyridines accelerated in the 1990s with advances in synthetic organic chemistry. Researchers explored substitutions at the 2-, 3-, and 7-positions of the thieno[2,3-c]pyridine scaffold to fine-tune electronic and steric properties. These efforts culminated in diverse applications beyond antiplatelet therapy, including kinase inhibition and anticancer agent development.

Properties

IUPAC Name

diethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S/c1-3-33-23(31)20-16-11-12-26(24(32)34-4-2)13-17(16)35-22(20)25-21(30)14-5-7-15(8-6-14)27-18(28)9-10-19(27)29/h5-8H,3-4,9-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQJHJJNQSRFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thieno[2,3-c]pyridine core : This bicyclic structure is known for its diverse biological activities.
  • Dioxopyrrolidinyl and benzamido groups : These functional groups are implicated in the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme inhibition : The thieno[2,3-c]pyridine core may bind to active sites on enzymes, potentially inhibiting their activity.
  • Protein interactions : The benzamido group can form hydrogen bonds with amino acid residues in proteins, influencing their function and stability.
  • Receptor modulation : The compound may also act on various receptors, altering cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell LineIC50 (µM)Effectiveness
RKO60.70High
PC-349.79High
HeLa78.72Moderate

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown promising results against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties. Studies indicate that it may reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on multiple human cancer cell lines using MTS assays. Results indicated a dose-dependent inhibition of cell growth across all tested lines (RKO, PC-3, HeLa) .
  • Mechanistic Insights : Further research delved into the molecular mechanisms underlying the observed biological activities. The study utilized molecular docking simulations to predict binding affinities between the compound and various enzyme active sites .
  • In Vivo Studies : Animal model studies are underway to assess the therapeutic potential of this compound in vivo, focusing on tumor growth inhibition and overall survival rates in treated subjects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents at Position 2 Key Functional Groups Reference
Target Compound Dihydrothieno[2,3-c]pyridine 4-(2,5-Dioxopyrrolidin-1-yl)benzamido Diethyl esters, dioxopyrrolidinyl, amide N/A
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g) Dihydrothieno[2,3-c]pyridine Amino Diethyl esters, amino
6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Dihydrothieno[2,3-c]pyridine Amino Mixed ethyl/methyl esters
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Tetrahydroimidazo[1,2-a]pyridine Benzyl, bromophenyl, cyano, oxo Diethyl esters, cyano, oxo

Key Observations :

  • Compared to tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 2c), the dihydrothieno-pyridine core lacks an oxo group and fused imidazole ring, which may reduce electrophilicity but improve metabolic stability .

Key Observations :

  • The target compound’s dioxopyrrolidinyl-benzamido group may lower solubility in aqueous media compared to amino-substituted analogs like 4g, which exhibit moderate solubility in polar solvents .
  • Higher molecular weight and aromatic substituents in tetrahydroimidazo-pyridine derivatives (e.g., nitrophenyl groups) correlate with elevated melting points (>200°C), suggesting the target compound may have a melting point between 150–200°C .

Key Observations :

  • The dioxopyrrolidinyl group in the target compound may enable covalent interactions with cysteine residues in biological targets, a mechanism absent in non-covalent analogs like 4g .
  • Antitubulin activity reported for 4g suggests the dihydrothieno-pyridine scaffold has inherent affinity for microtubules, which could be modulated in the target compound by the addition of the dioxopyrrolidinyl-benzamido group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.